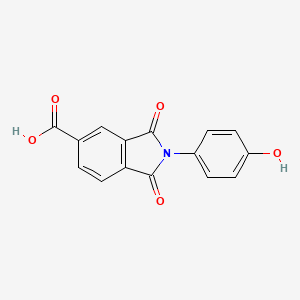
(3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule known for its various applications in scientific research and industry. The presence of trifluoromethyl and piperazine groups in its structure indicates potential pharmaceutical uses, given the frequent occurrence of these groups in bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic synthesis. Key steps may include the formation of the methanone core followed by substitution reactions to introduce the trifluoromethyl groups and methoxypyridazinyl moiety. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Large-scale production might utilize flow chemistry techniques, which enable continuous synthesis with better control over reaction parameters. This approach minimizes waste and maximizes efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of reactions, including:
Oxidation
Reduction
Nucleophilic substitution
Common Reagents and Conditions: Reagents like sodium borohydride or lithium aluminum hydride might be used for reductions, while strong acids or bases could facilitate substitutions. Reaction conditions vary, but typically include precise temperature control and the use of solvents like dichloromethane or ethanol.
Major Products: Depending on the reagents and conditions, the products can vary. For instance, reduction might lead to the formation of alcohols or amines, while substitution could yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: In organic chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.
Biology: It could serve as a ligand in biochemical assays, helping to identify the binding properties and affinities of receptors or enzymes.
Medicine: Given its structural similarities to known pharmaceuticals, it might be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in material science for the development of specialized coatings or as a component in advanced polymers.
Mechanism of Action
Effects and Molecular Targets: The compound may interact with various molecular targets, such as G-protein-coupled receptors or enzymes, modulating their activity. The presence of the piperazine ring suggests potential activity in the central nervous system, possibly affecting neurotransmitter pathways.
Pathways Involved: Mechanistic studies might reveal interactions with specific signal transduction pathways, influencing cellular responses like proliferation, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Comparison and Uniqueness: When compared to similar compounds, such as those with single trifluoromethyl groups or different aromatic substituents, (3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride may exhibit unique properties, such as enhanced stability or increased potency.
List of Similar Compounds:
(3,5-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone
(3,5-Bis(trifluoromethyl)phenyl)(4-(4-methylpiperazin-1-yl)piperazin-1-yl)methanone
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F6N4O2.ClH/c1-30-15-3-2-14(25-26-15)27-4-6-28(7-5-27)16(29)11-8-12(17(19,20)21)10-13(9-11)18(22,23)24;/h2-3,8-10H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCAYPZEJEHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isopropyl-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B2981175.png)


![1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2981178.png)



![1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2981184.png)

![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981188.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981189.png)
